alpha-D-Glucopyranose, pentaacetate
Overview
Description
Alpha-D-Glucopyranose, pentaacetate: is a derivative of glucose, specifically an acetylated form of alpha-D-glucopyranose. It is known for its chemical formula C16H22O11 and a molecular weight of 390.34 g/mol . This compound is widely used in organic synthesis and serves as a model compound for studying the stereochemistry of carbohydrates .
Mechanism of Action
Target of Action
Alpha-D-Glucopyranose, pentaacetate, also known as 1,2,3,4,6-penta-O-acetyl-α-D-glucopyranose, is an acetylated sugar It has been suggested that it may have a functional aspect of insulinotropic action by stimulating proinsulin biosynthesis .
Mode of Action
Its insulinotropic action suggests that it might interact with insulin receptors or other components of the insulin signaling pathway to stimulate the biosynthesis of proinsulin .
Biochemical Pathways
Given its potential insulinotropic action, it may influence the insulin signaling pathway, which plays a crucial role in glucose metabolism .
Result of Action
Its potential insulinotropic action suggests that it may enhance the biosynthesis of proinsulin, thereby potentially influencing glucose metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-D-Glucopyranose, pentaacetate can be synthesized through the acetylation of alpha-D-glucose. The process involves the reaction of alpha-D-glucose with acetic anhydride in the presence of a catalyst such as sodium acetate . The reaction is typically carried out under reflux conditions, ensuring complete acetylation of the hydroxyl groups on the glucose molecule .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: Alpha-D-Glucopyranose, pentaacetate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield alpha-D-glucose and acetic acid.
Oxidation: It can be oxidized to form glucuronic acid derivatives.
Substitution: The acetyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Typically involves acidic or basic conditions, using reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents like hydrazine or hydroxylamine can be used for substitution reactions.
Major Products Formed:
Hydrolysis: Alpha-D-glucose and acetic acid.
Oxidation: Glucuronic acid derivatives.
Substitution: Various substituted glucose derivatives depending on the reagent used.
Scientific Research Applications
Alpha-D-Glucopyranose, pentaacetate has several applications in scientific research:
Comparison with Similar Compounds
- Beta-D-Glucopyranose, pentaacetate
- Alpha-D-Galactopyranose, pentaacetate
- Beta-D-Galactopyranose, pentaacetate
Comparison: Alpha-D-Glucopyranose, pentaacetate is unique due to its specific stereochemistry and the stability of its acetyl groups. Compared to its beta counterpart, it exhibits different reactivity and stability under various conditions. The galactopyranose derivatives, while similar in structure, have different spatial arrangements of hydroxyl groups, leading to distinct chemical behaviors .
Properties
IUPAC Name |
(3,4,5,6-tetraacetyloxyoxan-2-yl)methyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTITAGPBXDDGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
604-68-2, 4163-60-4, 4026-35-1, 604-69-3, 4163-65-9 | |
Record name | Glucopyranose, .alpha.-D- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119335 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Galactopyranose, .beta.-D- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119334 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Mannopyranose, .beta.-D- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231827 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 604-69-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=214078 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Mannopyranose, .alpha.-D- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51251 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Glucopyranose, .alpha.-D- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9290 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Galactopyranose, .beta.-D- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1353 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Q1: What is the significance of the improved preparation method for α-D-Glucopyranose pentaacetate described in the research paper?
A1: The research paper focuses on an improved method for preparing α-D-Glucopyranose pentaacetate []. While it doesn't delve into the specific applications of the compound itself, having an efficient and scalable synthesis method is crucial for various research endeavors. This improved preparation method likely offers advantages in terms of yield, purity, cost-effectiveness, or environmental impact compared to previous methods. This is important because α-D-Glucopyranose pentaacetate serves as a versatile starting material for synthesizing other carbohydrate derivatives with potential applications in diverse fields.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.